molecular formula C10H11F2NO2S B14248410 Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro- CAS No. 473871-37-3

Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-

Cat. No.: B14248410
CAS No.: 473871-37-3
M. Wt: 247.26 g/mol
InChI Key: MRXHQTRVJDZIRF-UHFFFAOYSA-N
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Description

Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzenamine core substituted with ethenylsulfonyl and difluoro groups, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluorobenzenamine with ethenylsulfonyl chloride under basic conditions to introduce the ethenylsulfonyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed depend on the type of reaction. For instance, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro- involves its interaction with specific molecular targets. The ethenylsulfonyl group can participate in Michael addition reactions, while the difluoro groups enhance the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-ethyl-: Similar in structure but lacks the ethenylsulfonyl and difluoro groups.

    Benzenamine, 2-ethyl-: Contains an ethyl group instead of the ethenylsulfonyl group.

Uniqueness

The presence of both ethenylsulfonyl and difluoro groups in Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro- imparts unique chemical properties, such as increased reactivity and stability, distinguishing it from other benzenamine derivatives.

Properties

CAS No.

473871-37-3

Molecular Formula

C10H11F2NO2S

Molecular Weight

247.26 g/mol

IUPAC Name

N-(2-ethenylsulfonylethyl)-2,6-difluoroaniline

InChI

InChI=1S/C10H11F2NO2S/c1-2-16(14,15)7-6-13-10-8(11)4-3-5-9(10)12/h2-5,13H,1,6-7H2

InChI Key

MRXHQTRVJDZIRF-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CCNC1=C(C=CC=C1F)F

Origin of Product

United States

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